molecular formula C19H15ClO5 B14159772 Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester CAS No. 3607-35-0

Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester

Cat. No.: B14159772
CAS No.: 3607-35-0
M. Wt: 358.8 g/mol
InChI Key: XIRZHWFBGLWVFS-UHFFFAOYSA-N
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Description

Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester is a chemical compound that combines the structural features of succinic acid and benzofuran derivatives Succinic acid is a dicarboxylic acid that plays a significant role in the citric acid cycle, while benzofuran derivatives are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester typically involves the esterification of succinic acid with an appropriate benzofuran derivative. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an organic solvent like toluene or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing energy consumption and waste generation.

Chemical Reactions Analysis

Types of Reactions

Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzofuran moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The succinic acid component can participate in metabolic pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Succinic acid esters: Other esters of succinic acid with different alcohols or phenols.

    Benzofuran derivatives: Compounds containing the benzofuran ring with various substituents.

Uniqueness

Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester is unique due to the combination of succinic acid and benzofuran structures, which imparts distinct chemical and biological properties

Properties

CAS No.

3607-35-0

Molecular Formula

C19H15ClO5

Molecular Weight

358.8 g/mol

IUPAC Name

4-[1-benzofuran-2-yl-(4-chlorophenyl)methoxy]-4-oxobutanoic acid

InChI

InChI=1S/C19H15ClO5/c20-14-7-5-12(6-8-14)19(25-18(23)10-9-17(21)22)16-11-13-3-1-2-4-15(13)24-16/h1-8,11,19H,9-10H2,(H,21,22)

InChI Key

XIRZHWFBGLWVFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)OC(=O)CCC(=O)O

Origin of Product

United States

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